1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, often referred to as Compound X , belongs to the class of heterocyclic organic compounds. Its structure combines a pyrazole ring, a thiadiazole moiety, and a carboxamide group. Let’s break down its components:
Pyrazole Ring: The pyrazole ring (1H-pyrazole) imparts aromaticity and contributes to the compound’s reactivity.
Thiadiazole Moiety: The 1,3,4-thiadiazole ring (5-methyl-1,3,4-thiadiazol-2-yl) contains sulfur and nitrogen atoms, influencing its electronic properties.
Carboxamide Group: The carboxamide functional group (carboxamide) is essential for biological interactions.
Preparation Methods
Synthetic Routes:
Condensation Reaction: Compound X can be synthesized via a condensation reaction between 4-fluoroaniline and 5-methyl-1,3,4-thiadiazol-2-amine, followed by cyclization with pyrrole-1-carboxylic acid.
Industrial Production: Industrial-scale production typically involves multistep processes, including protection of functional groups, cyclization, and purification.
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group may yield the corresponding amine.
Substitution: Halogenation or other nucleophilic substitutions can modify the phenyl ring. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaOH).
Major products:
Compound X: The fully formed compound.
Derivatives: Substituted derivatives with altered functional groups.
Scientific Research Applications
Compound X finds applications across disciplines:
Medicine: Investigated as a potential drug candidate due to its diverse pharmacophores.
Chemical Biology: Used as a probe to study protein-ligand interactions.
Materials Science: Incorporated into polymers for specific properties.
Agrochemicals: Evaluated for pesticidal activity.
Mechanism of Action
Molecular Targets: Compound X likely interacts with enzymes, receptors, or nucleic acids.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Unique Features: Compound X’s combination of pyrazole, thiadiazole, and carboxamide sets it apart.
Similar Compounds: Related compounds include other pyrazoles, thiadiazoles, and carboxamides.
Biological Activity
The compound 1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (often abbreviated as C794-1678) is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological profiles supported by diverse research findings.
- Molecular Formula : C27H29FN6OS
- Molecular Weight : 504.63 g/mol
- LogP : 4.801 (indicating high lipophilicity)
- Water Solubility : LogSw -4.47 (poor solubility in water)
These properties suggest that the compound may exhibit significant membrane permeability, which is often desirable for drug candidates.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including compounds related to C794-1678. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown promising cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
In Vitro Studies
A comparative analysis of related thiadiazole compounds revealed that structural modifications greatly influence their cytotoxicity. For example:
- Compound 4i , a derivative with a piperidine moiety, exhibited an IC50 of 2.32 µg/mL against HepG2 cells.
- The presence of electron-withdrawing groups significantly enhanced the cytotoxic effects (IC50 values decreased from 10.10 µg/mL to 5.36 µg/mL upon structural modification) .
The mechanism underlying the anticancer activity appears to involve:
- Induction of apoptosis as evidenced by increased Bax/Bcl-2 ratios and elevated caspase 9 levels in treated cells.
- Cell cycle arrest at the S and G2/M phases was observed following treatment with these compounds .
Antimicrobial Activity
Compounds featuring the thiadiazole scaffold have also demonstrated notable antimicrobial properties. For instance, a study indicated that similar derivatives inhibited the growth of various bacterial strains including Listeria monocytogenes and Escherichia coli .
Comparative Antimicrobial Efficacy
The antimicrobial activity of C794-1678 can be compared with established antibiotics:
Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
C794-1678 | E. coli, L. monocytogenes | Comparable to ampicillin and vancomycin |
Ampicillin | Various Gram-positive bacteria | Varies with strain |
Vancomycin | Gram-positive bacteria | Varies with strain |
Pharmacological Profiles
In addition to its anticancer and antimicrobial properties, preliminary data suggest that C794-1678 may exhibit:
- Anti-inflammatory effects : Thiadiazole derivatives are known for modulating inflammatory pathways.
- CNS activity : Inclusion in CNS target activity sets indicates potential neuropharmacological applications .
Case Studies
Several case studies have been conducted to evaluate the biological activities of thiadiazole derivatives:
- In Vivo Studies : A study demonstrated that a related compound effectively targeted sarcoma cells in a tumor-bearing mouse model using radioactive tracing techniques.
- Selectivity Studies : Research indicated a high selectivity for cancerous cells over normal mammalian cells, emphasizing the therapeutic potential of these compounds .
Properties
Molecular Formula |
C17H13FN6OS |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H13FN6OS/c1-11-21-22-17(26-11)20-15(25)14-10-19-24(13-6-4-12(18)5-7-13)16(14)23-8-2-3-9-23/h2-10H,1H3,(H,20,22,25) |
InChI Key |
JLVIYYSMEASOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4 |
Origin of Product |
United States |
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